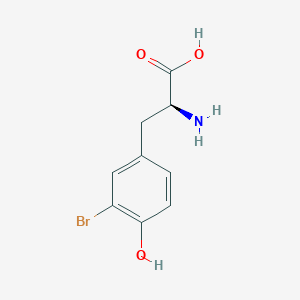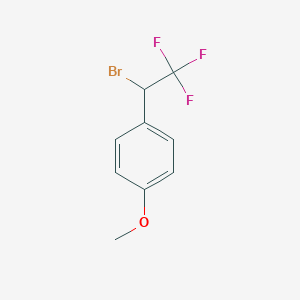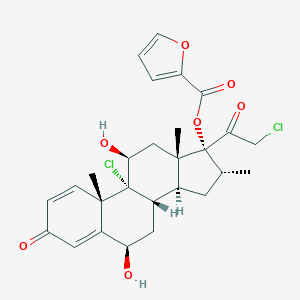
Diethyl malonate-1,3-13C2
Übersicht
Beschreibung
Diethyl malonate-1,3-13C2, also known as the diethyl ester of malonic acid, occurs naturally in grapes and strawberries . It is a colorless liquid with an apple-like odor and is used in perfumes . It is also used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .
Synthesis Analysis
Diethyl malonate-1,3-13C2 is produced from the reaction of the sodium salt of chloroacetic acid with sodium cyanide, which produces the nitrile . This intermediate is then treated with ethanol in the presence of an acid catalyst .Molecular Structure Analysis
The methylene group (−CH2−) in the middle of the malonic part of the diethyl malonate molecule is neighbored by two carbonyl groups (−C(=O)−) . The hydrogen atoms on the carbon adjacent to the carbonyl group in a molecule are significantly more acidic than hydrogen atoms on a carbon adjacent to alkyl groups .Chemical Reactions Analysis
The carbanion formed by reacting diethyl malonate with a suitable base can be alkylated with a suitable electrophile . This alkylated 1,3-dicarbonyl compound readily undergoes decarboxylation with loss of carbon dioxide, to give a substituted acetic acid .Physical And Chemical Properties Analysis
Diethyl malonate-1,3-13C2 has a molecular weight of 162.15 . It has a refractive index of n20/D 1.414 (lit.), a boiling point of 199 °C (lit.), and a melting point of −51-−50 °C (lit.) . The density of Diethyl malonate-1,3-13C2 is 1.067 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Diethyl malonate-1,3-13C2: is a valuable compound in organic synthesis, particularly in the synthesis of 1,3-propanediol through hydrogenation . This process is crucial for producing polyester and polyurethane, as well as solvents and antifreeze agents. The compound’s isotopic labeling with carbon-13 makes it an excellent candidate for tracking chemical transformations and understanding reaction mechanisms.
Pharmaceutical Research
In pharmaceutical research, Diethyl malonate-1,3-13C2 serves as a precursor for various drugs . Its isotopic enrichment allows for the detailed study of drug metabolism and pharmacokinetics, providing insights into the behavior of pharmaceuticals within biological systems.
Material Science
The compound’s role in material science is linked to its use in nanoparticle synthesis and characterization . The isotopic labeling aids in the study of surface interactions and catalytic processes, which are fundamental in developing new materials with specific properties.
Environmental Studies
Diethyl malonate-1,3-13C2: is used in environmental studies to understand the catalytic reduction processes . It helps in the development of environmentally friendly catalysts and contributes to the study of renewable resources and sustainable chemical processes.
Biochemistry
In biochemistry, Diethyl malonate-1,3-13C2 is involved in the study of malonate metabolism, which plays a significant role in symbiotic nitrogen metabolism and brain development . The isotopic labeling is crucial for tracing biochemical pathways and understanding the metabolic fate of compounds.
Analytical Chemistry
The compound is utilized in analytical chemistry for its isotopic purity, aiding in the calibration of instruments and the validation of analytical methods . It ensures accuracy and precision in measurements, which is essential for quality control and research.
Safety And Hazards
Diethyl malonate-1,3-13C2 is classified as a combustible liquid (H227) . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . In case of fire, use CO2, dry chemical, or foam for extinction .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
diethyl (1,3-13C2)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXGSMUGOJNHAZ-AKZCFXPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)C[13C](=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480028 | |
| Record name | Diethyl malonate-1,3-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl malonate-1,3-13C2 | |
CAS RN |
77386-82-4 | |
| Record name | Diethyl malonate-1,3-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions using Diethyl malonate-1,3-¹³C₂ and Diethyl malonate-2-¹³C. What was the purpose of using these isotopically labeled compounds?
A1: Researchers utilized Diethyl malonate-1,3-¹³C₂ and Diethyl malonate-2-¹³C in Infrared (IR) spectroscopy studies to investigate the vibrational modes of sodium diethyl malonate enolates in DMSO []. Isotopic substitution, in this case, replacing ¹²C with ¹³C, leads to shifts in vibrational frequencies observed in the IR spectra. By analyzing these shifts, the researchers could assign specific IR absorption bands to vibrations associated with the C··O and C··C··C bonds within the enolate structure. This provided valuable insights into the electronic distribution and bonding characteristics of the enolate anion.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32476.png)


![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)




